molecular formula C19H13N3O5 B2914561 (E)-2-cyano-N-(furan-2-ylmethyl)-3-(5-(2-nitrophenyl)furan-2-yl)acrylamide CAS No. 306312-29-8

(E)-2-cyano-N-(furan-2-ylmethyl)-3-(5-(2-nitrophenyl)furan-2-yl)acrylamide

Cat. No. B2914561
CAS RN: 306312-29-8
M. Wt: 363.329
InChI Key: UZKPQDRDOCZCHH-JLHYYAGUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-cyano-N-(furan-2-ylmethyl)-3-(5-(2-nitrophenyl)furan-2-yl)acrylamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a member of the acrylamide family and is known for its unique chemical properties that make it suitable for a wide range of applications.

Mechanism of Action

The mechanism of action of (E)-2-cyano-N-(furan-2-ylmethyl)-3-(5-(2-nitrophenyl)furan-2-yl)acrylamide is not fully understood. However, studies have shown that this compound exhibits potent inhibitory activity against various enzymes and proteins that play a crucial role in disease progression. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes involved in the inflammatory response.
Biochemical and Physiological Effects:
The (E)-2-cyano-N-(furan-2-ylmethyl)-3-(5-(2-nitrophenyl)furan-2-yl)acrylamide compound has been shown to exhibit various biochemical and physiological effects. For example, it has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. Additionally, this compound has been shown to induce apoptosis in cancer cells, which is a process that leads to the death of cancer cells.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using (E)-2-cyano-N-(furan-2-ylmethyl)-3-(5-(2-nitrophenyl)furan-2-yl)acrylamide in lab experiments is its potent inhibitory activity against various enzymes and proteins. This makes it a valuable tool for studying the role of these enzymes and proteins in disease progression. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for the study of (E)-2-cyano-N-(furan-2-ylmethyl)-3-(5-(2-nitrophenyl)furan-2-yl)acrylamide. One of the most significant areas of research is the development of new analogs of this compound with improved potency and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research. Finally, the development of new methods for the synthesis of this compound could lead to more efficient and cost-effective production methods.

Synthesis Methods

The synthesis of (E)-2-cyano-N-(furan-2-ylmethyl)-3-(5-(2-nitrophenyl)furan-2-yl)acrylamide involves the reaction of furan-2-carbaldehyde, 2-nitrobenzaldehyde, and cyanoacetamide in the presence of a base catalyst. The reaction is carried out under reflux conditions in a suitable solvent, and the resulting product is purified using standard techniques.

Scientific Research Applications

The (E)-2-cyano-N-(furan-2-ylmethyl)-3-(5-(2-nitrophenyl)furan-2-yl)acrylamide compound has been extensively studied for its potential applications in various fields of scientific research. One of the most significant areas of application is in the field of medicinal chemistry, where this compound has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders.

properties

IUPAC Name

(E)-2-cyano-N-(furan-2-ylmethyl)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O5/c20-11-13(19(23)21-12-15-4-3-9-26-15)10-14-7-8-18(27-14)16-5-1-2-6-17(16)22(24)25/h1-10H,12H2,(H,21,23)/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZKPQDRDOCZCHH-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C=C(C#N)C(=O)NCC3=CC=CO3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)NCC3=CC=CO3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-cyano-N-(furan-2-ylmethyl)-3-(5-(2-nitrophenyl)furan-2-yl)acrylamide

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